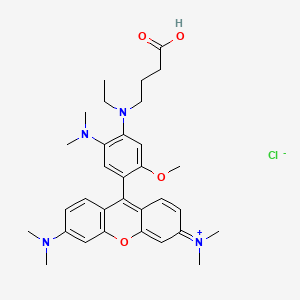
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the xanthylium core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions.
Introduction of functional groups:
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.
Biology: The compound can be used in cell imaging and as a marker for tracking biological processes.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride involves its interaction with specific molecular targets. The compound can bind to proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various cellular pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-3-carboxypropyl)dimethylsulfonium bromide
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
Compared to similar compounds, 9-(4-((3-Carboxypropyl)(ethyl)amino)-5-(dimethylamino)-2-methoxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C32H41ClN4O4 |
|---|---|
Peso molecular |
581.1 g/mol |
Nombre IUPAC |
[9-[4-[3-carboxypropyl(ethyl)amino]-5-(dimethylamino)-2-methoxyphenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C32H40N4O4.ClH/c1-9-36(16-10-11-31(37)38)27-20-28(39-8)25(19-26(27)35(6)7)32-23-14-12-21(33(2)3)17-29(23)40-30-18-22(34(4)5)13-15-24(30)32;/h12-15,17-20H,9-11,16H2,1-8H3;1H |
Clave InChI |
KYJFDSOXUCCEIY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(=O)O)C1=C(C=C(C(=C1)OC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



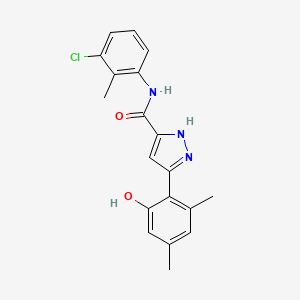
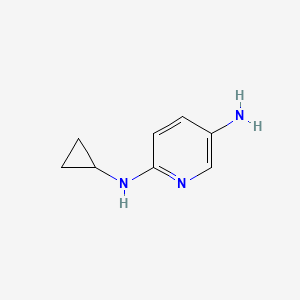
![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
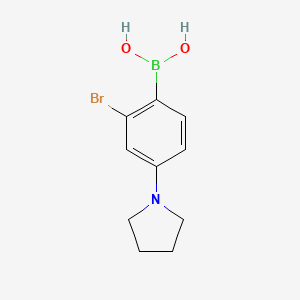
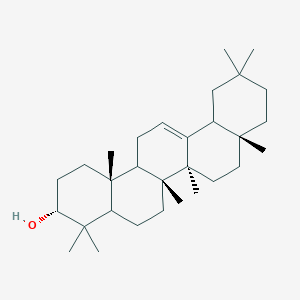

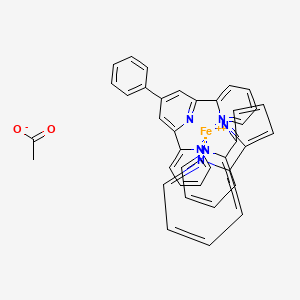
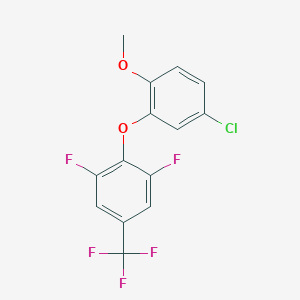
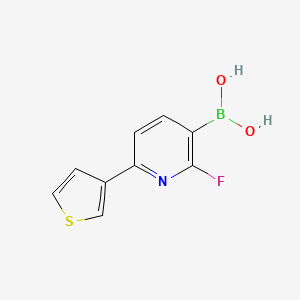

![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
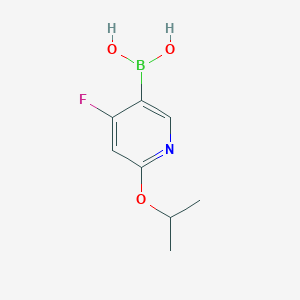
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
